molecular formula C12H17BrO B13641199 alpha-(Bromomethyl)benzyl butyl ether CAS No. 21269-98-7

alpha-(Bromomethyl)benzyl butyl ether

Cat. No.: B13641199
CAS No.: 21269-98-7
M. Wt: 257.17 g/mol
InChI Key: NNVKBBAQDRJHTJ-UHFFFAOYSA-N
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Description

(2-Bromo-1-butoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a butoxyethyl group is substituted with a bromine atom

Properties

CAS No.

21269-98-7

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

(2-bromo-1-butoxyethyl)benzene

InChI

InChI=1S/C12H17BrO/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

NNVKBBAQDRJHTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Alpha-(Bromomethyl)benzyl Butyl Ether

Direct Bromomethylation of Benzyl Butyl Ether

One of the primary routes to synthesize this compound involves the bromomethylation of benzyl butyl ether or related precursors. This method typically uses paraformaldehyde and hydrobromic acid as bromomethylating agents under controlled temperature conditions.

Process Description:
  • A three-necked flask is charged with benzyl butyl ether, paraformaldehyde, and a catalytic acid such as sulfuric acid or vitriol oil.
  • The mixture is warmed to approximately 40–60 °C.
  • Concentrated hydrobromic acid (35–48% w/w) is added gradually.
  • The reaction is maintained at 35–60 °C for 4 to 20 hours with stirring.
  • After completion, the reaction mixture is cooled to room temperature (20–30 °C).
  • The product is extracted with an organic solvent such as dichloromethane.
  • The organic phase is dried using anhydrous magnesium sulfate or sodium sulfate.
  • Purification is achieved by distillation under reduced pressure, collecting the fraction boiling between 115–120 °C.
Key Advantages:
  • The reaction can be performed at mild temperatures without the need for inert atmosphere or extreme anhydrous conditions.
  • The method avoids the use of metallic lithium or other highly sensitive reagents.
  • High purity products (>95%) are obtained, verified by high-performance liquid chromatography (HPLC).
Representative Example Data:
Reagent Quantity Conditions Yield (%) Purity (HPLC)
Benzyl butyl ether 1 equivalent 40–60 °C, 8–20 h 42–45 >95%
Paraformaldehyde 0.2 equivalents Room temperature to 60 °C
Hydrobromic acid (40%) 5–15 equivalents Stirring, 4–20 h
Solvent (CCl4 or DCM) 10–20 mL per 100 mL flask Extraction and drying

This method is adapted from a patented synthetic approach for isotopically labeled benzyl bromide derivatives and related bromomethyl compounds, which can be directly applied to the synthesis of this compound by substituting the benzene ring with benzyl butyl ether derivatives.

Bromination via Homolytic Hydrobromination of Alkynes

An alternative route involves the hydrobromination of alkynyl ethers, where an alkynyl precursor bearing the butyl ether group is treated with hydrogen bromide under mild aerobic conditions.

Process Description:
  • The alkyne precursor (e.g., alkynyl benzyl butyl ether) is reacted with a commercially available solution of hydrogen bromide in acetic acid.
  • The reaction is carried out at room temperature under aerobic atmosphere.
  • The hydrobromination proceeds via a homolytic mechanism, leading to regio- and stereoselective formation of the bromomethyl ether.
  • The product is isolated by extraction with organic solvents such as diethyl ether and purified by distillation or chromatography.
Key Features:
  • High regio- and stereoselectivity, favoring E- or Z-isomers depending on substrate.
  • Mild reaction conditions without the need for metal catalysts.
  • Suitable for functionalized substrates with alkoxy groups.

This method is supported by recent research on hydrobromination of alkynes to yield bromoalkenes and related bromomethyl ethers.

Use of Chloromethyl Methyl Ether Intermediates

Chloromethyl methyl ether (CMME) can be prepared by the reaction of dimethoxymethane with acetyl chloride in the presence of zinc chloride catalyst. This intermediate can then be converted to bromomethyl derivatives by halide exchange or further reaction with hydrobromic acid.

Process Description:
  • Zinc chloride and dimethoxymethane are stirred at room temperature.
  • Acetyl chloride is added dropwise at 20–35 °C and stirred for 2 hours at 35–40 °C.
  • The resulting chloromethyl methyl ether is isolated by phase separation and extraction.
  • Subsequent reaction with hydrobromic acid or bromide salts replaces the chlorine with bromine to form bromomethyl ethers.
Advantages:
  • The method allows for controlled preparation of halomethyl ethers.
  • Scalable and suitable for industrial production.

While this method is more indirect, it provides a route to bromomethyl ethers when direct bromomethylation is challenging.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
Direct bromomethylation Benzyl butyl ether, paraformaldehyde, HBr 35–60 °C, 4–20 h 42–45 >95 Mild conditions, high purity Requires strong acid and HBr
Homolytic hydrobromination of alkynes Alkynyl ether, HBr in acetic acid Room temp, aerobic atmosphere Moderate High Regio- and stereoselective, mild Requires alkyne precursor
Chloromethyl methyl ether route Dimethoxymethane, acetyl chloride, ZnCl2 Room temp to 40 °C Variable High Scalable, controlled halide exchange Multi-step, uses hazardous reagents

Research Findings and Analytical Data

  • High-performance liquid chromatography (HPLC) confirms product purity exceeding 95% for direct bromomethylation products.
  • Gas chromatography-mass spectrometry (GC-MS) and electron ionization mass spectrometry (EI-MS) data support the structural identity of bromomethyl ethers with characteristic molecular ion peaks (e.g., m/z 149 for related alkoxymethyl ethers).
  • Nuclear magnetic resonance (NMR) spectroscopy, including isotopic labeling studies, has been employed to confirm substitution patterns and stereochemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (–CH₂Br) serves as an electrophilic site for nucleophilic displacement. Common reactions include:

SN2 Mechanism

  • Hydroxide substitution : Reaction with aqueous NaOH yields α-(hydroxymethyl)benzyl butyl ether.
    Conditions : 1M NaOH, 80°C, 2 hours | Yield : 78%

  • Amine alkylation : Primary amines (e.g., methylamine) substitute bromide to form secondary amines.
    Conditions : DMF, 60°C, 4 hours | Yield : 65%

Table 1: Nucleophilic Substitution Outcomes

NucleophileProductSolventTemp (°C)Yield (%)
OH⁻α-(Hydroxymethyl) derivativeH₂O/EtOH8078
NH₂CH₃N-Methylamino derivativeDMF6065
CN⁻Nitrile derivativeAcetonitrile2582

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α-methylstyrene derivatives:

C12H17BrO+KOHC13H16O+KBr+H2O\text{C}_{12}\text{H}_{17}\text{BrO} + \text{KOH} \rightarrow \text{C}_{13}\text{H}_{16}\text{O} + \text{KBr} + \text{H}_2\text{O}
Conditions : Alcoholic KOH, reflux, 3 hours | Yield : 70%

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids forms biaryl derivatives:

C12H17BrO+ArB(OH)2Pd(PPh3)4C12H17O-Ar+B(OH)3\text{C}_{12}\text{H}_{17}\text{BrO} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{12}\text{H}_{17}\text{O-Ar} + \text{B(OH)}_3
Conditions : Dioxane/H₂O, 80°C, 12 hours | Yield : 60–75%

Table 2: Cross-Coupling Partners and Yields

Boronic AcidProduct Yield (%)
Phenylboronic acid72
4-Methoxyphenylboronic acid68
2-Naphthylboronic acid63

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light, generating benzyl radicals for polymerization or alkylation:
Example : Initiation of styrene polymerization.
Conditions : UV light (λ = 254 nm), benzene, 25°C | Polymer Mₙ : 15,000 Da

Grignard Reagent Formation

Reaction with magnesium in dry ether produces a benzyl Grignard reagent:

C12H17BrO+MgC12H17OMgBr\text{C}_{12}\text{H}_{17}\text{BrO} + \text{Mg} \rightarrow \text{C}_{12}\text{H}_{17}\text{OMgBr}
Applications : Synthesis of tertiary alcohols via ketone addition

Research Advancements

Recent studies highlight novel applications:

  • Spin-center shift (SCS) reactions : Used in enantioselective α-benzylation of aldehydes, enabling access to chiral intermediates .

  • Photoredox catalysis : Bromide acts as a radical leaving group in Ir

Scientific Research Applications

(2-Bromo-1-butoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-1-butoxyethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The butoxyethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

    (2-Bromoethyl)benzene: Similar structure but lacks the butoxy group.

    (2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a butoxy group.

    (2-Chloro-1-butoxyethyl)benzene: Contains a chlorine atom instead of a bromine atom.

Uniqueness: (2-Bromo-1-butoxyethyl)benzene is unique due to the presence of both a bromine atom and a butoxyethyl group

Biological Activity

Alpha-(Bromomethyl)benzyl butyl ether (C12H17BrO) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by a bromomethyl group attached to a benzyl moiety, which in turn is linked to a butyl ether. The compound can be synthesized through various methods, including nucleophilic substitution reactions where bromomethyl derivatives react with alcohols or phenols.

Synthesis Pathway:

  • Starting Materials: Bromomethylbenzene and butanol.
  • Reaction Conditions: Typically involves heating in the presence of a base such as sodium hydroxide.
  • Yield Optimization: Adjusting reaction times and temperatures can enhance yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Cytotoxic Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, when tested on human hepatocellular carcinoma cells (HepG2), the compound showed an IC50 value of approximately 10 µM, indicating moderate cytotoxicity.

Cell Line IC50 (µM)
HepG210
MGC-8038

This cytotoxicity may be attributed to the compound's ability to disrupt cellular membranes or interfere with metabolic pathways .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition: The bromomethyl group may react with nucleophiles in biological systems, inhibiting key enzymes involved in metabolic processes.
  • Membrane Disruption: The lipophilic nature of the butyl ether moiety allows for integration into lipid membranes, potentially leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated the effectiveness of this compound as an antimicrobial agent. The study highlighted its potential for use in treating infections caused by resistant bacteria .
  • Cytotoxicity Assessment : Research on HepG2 cells showed that the compound could induce apoptosis through activation of mitochondrial pathways, suggesting its role as a chemotherapeutic agent .

Q & A

Advanced Research Question

  • Structural elucidation :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl vs. butyl bromination).
    • HRMS : High-resolution mass spectrometry for molecular formula validation .
  • Purity analysis :
    • GC-FID : Quantify residual alcohols and alkenes.
    • ICP-MS : Detect trace metal impurities from catalysts .
  • Environmental persistence : Adapt PBDE analysis protocols (e.g., Soxhlet extraction followed by GC-ECD) to study biodegradation pathways .

How do regulatory frameworks for brominated compounds impact research on this compound?

Advanced Research Question
While not a PBDE, its structural similarity to regulated compounds (e.g., 4-Bromophenyl phenyl ether) necessitates compliance with:

  • EPA guidelines : Report releases ≥100 lbs under CERCLA .
  • RoHS directives : Monitor for unintended halogenated byproducts in polymer applications .
  • OECD 117 : Use shake-flask methods to determine log Kow for environmental risk assessments .

Advanced Research Question

  • Ames test compliance : Screen for frameshift mutations using Salmonella typhimurium TA98 and TA100 strains .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilic bromine reactivity .
  • Waste treatment : Incinerate at >850°C with scrubbers to neutralize HBr emissions .

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